3-Ethoxy-4-iodobenzoic acid

Description

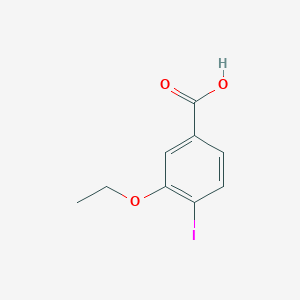

3-Ethoxy-4-iodobenzoic acid (IUPAC name: 4-ethoxy-3-iodobenzoic acid) is a halogenated benzoic acid derivative with the molecular formula C₉H₉IO₃ and a molecular weight of 292 Da . Its structure features a carboxylic acid group at position 1, an ethoxy group (-OCH₂CH₃) at position 4, and an iodine atom at position 3 on the benzene ring (see Table 1 for structural details). This compound is cataloged under multiple identifiers, including Chemspace ID CSSB00012355714 and CAS numbers such as 82998-76-3, and is available through specialty chemical suppliers like Biopharmacule Speciality Chemicals .

Key physicochemical properties include:

- LogP: 2.76 (indicating moderate lipophilicity)

- Rotatable bonds: 3 (suggesting conformational flexibility)

- Polar surface area: 47 Ų (influencing solubility and hydrogen-bonding capacity)

- Hydrogen bond donors/acceptors: 1 and 3, respectively .

Properties

IUPAC Name |

3-ethoxy-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLKNIQVZIFYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-iodobenzoic acid typically involves the iodination of 3-ethoxybenzoic acid. One common method is the Sandmeyer reaction, where 3-ethoxybenzoic acid is first converted to its diazonium salt, followed by treatment with potassium iodide to introduce the iodine atom at the para position. The reaction conditions generally involve low temperatures to stabilize the diazonium intermediate.

Industrial Production Methods: Industrial production of 3-ethoxy-4-iodobenzoic acid may utilize similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols or be hydrolyzed back to the acid form.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Aldehydes and Carboxylic Acids: Resulting from oxidation.

Esters: Produced via esterification.

Scientific Research Applications

Pharmaceutical Research

1. Drug Development Intermediates

3-Ethoxy-4-iodobenzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of new drugs, particularly those targeting neurological conditions due to its ability to modify receptor activity. For instance, it has been noted as a precursor in the synthesis of AMPA receptor potentiators, which are crucial for enhancing synaptic transmission in the brain .

2. Anticancer Research

Recent studies have indicated that derivatives of 3-Ethoxy-4-iodobenzoic acid exhibit cytotoxic properties against certain cancer cell lines. In a cytotoxicity study, compounds derived from this acid demonstrated varying levels of effectiveness in inhibiting cell proliferation, suggesting potential for developing anticancer therapies .

Material Science Applications

1. Supramolecular Chemistry

In supramolecular chemistry, 3-Ethoxy-4-iodobenzoic acid has been explored for its ability to form complex structures through hydrogen bonding and π-π interactions. This property is valuable in creating novel materials with specific functionalities, such as sensors or catalysts .

2. Synthesis of Functional Materials

The compound can also be employed in the synthesis of functional materials that exhibit unique electronic or optical properties. Its iodine substituent enhances electron affinity, making it suitable for applications in organic electronics and photonic devices .

Case Study 1: AMPA Receptor Potentiators

A notable application of 3-Ethoxy-4-iodobenzoic acid was highlighted in a study focusing on AMPA receptor potentiators. The research demonstrated that this compound could enhance cognitive function by increasing the efficacy of synaptic transmission. The synthesis involved several steps where 3-Ethoxy-4-iodobenzoic acid acted as a critical intermediate .

Case Study 2: Anticancer Activity

In another study assessing the cytotoxic effects of various compounds on cancer cell lines, derivatives of 3-Ethoxy-4-iodobenzoic acid were tested for their ability to inhibit cell growth. The results indicated that certain derivatives not only inhibited proliferation but also induced apoptosis in cancer cells, showcasing the compound's potential in cancer therapy development .

Mechanism of Action

The mechanism of action of 3-ethoxy-4-iodobenzoic acid in various reactions involves the activation of the iodine atom, which acts as a leaving group in substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the iodine atom and the boronic acid. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds include halogenated or substituted benzoic acids with variations in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Electronic and Steric Effects

- Electron-donating vs. withdrawing groups: The ethoxy group in 3-ethoxy-4-iodobenzoic acid is electron-donating via resonance, slightly reducing the acidity of the carboxylic acid (predicted pKa ~4.5 vs. ~4.2 for unsubstituted benzoic acid). In contrast, 4-hydroxy-3-iodobenzoic acid has a stronger electron-withdrawing -OH group (pKa ~2.8), enhancing acidity . Halogen effects: Iodo and chloro substituents are weakly electron-withdrawing.

Biological Activity

3-Ethoxy-4-iodobenzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Synthesis

3-Ethoxy-4-iodobenzoic acid is an iodinated benzoic acid derivative characterized by the presence of an ethoxy group. The synthesis typically involves iodination of 3-ethoxybenzoic acid, followed by esterification processes. The general synthetic route can be summarized as follows:

- Iodination : Iodination of 3-ethoxybenzoic acid using iodine or iodine-based reagents.

- Esterification : Reaction with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a solvent like dimethylformamide (DMF) at elevated temperatures.

This multi-step synthesis allows for the introduction of functional groups that enhance the compound's biological activity.

Antimicrobial Properties

Research indicates that 3-Ethoxy-4-iodobenzoic acid exhibits significant antimicrobial activity. In studies comparing various benzoic acid derivatives, compounds with iodinated structures showed enhanced effects against resistant bacterial strains, including Staphylococcus aureus . The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in modulating inflammatory responses in vitro, possibly through the inhibition of pro-inflammatory cytokines. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation .

Cytotoxicity and Cancer Research

In cancer research contexts, derivatives of benzoic acid, including 3-Ethoxy-4-iodobenzoic acid, have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells . This selectivity is crucial for developing safer therapeutic agents.

The biological activity of 3-Ethoxy-4-iodobenzoic acid can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Interaction : The compound can modulate enzyme activities involved in metabolic pathways, particularly those related to inflammation and cell proliferation.

- Redox Reactions : Its chemical structure allows participation in redox reactions, influencing cellular signaling pathways and potentially enhancing antioxidant defenses .

Comparative Analysis

To better understand the uniqueness of 3-Ethoxy-4-iodobenzoic acid, a comparison with similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Ethoxybenzoic Acid | Lacks iodine; simpler structure | Moderate antimicrobial activity |

| 4-Ethoxy-5-Iodobenzoic Acid | Similar structure but different substitution | Lower cytotoxicity |

| 3-Iodo-4-Ethoxybenzoic Acid | Similar iodine substitution | Enhanced antimicrobial properties |

This table illustrates how the presence of the ethoxy and iodine groups in 3-Ethoxy-4-iodobenzoic acid contributes to its enhanced biological activities compared to its analogs.

Case Studies

Several studies have highlighted the promising applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that 3-Ethoxy-4-iodobenzoic acid exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent .

- Cytotoxicity Assessment : In vitro assays showed that this compound selectively induced apoptosis in cancer cell lines while sparing normal fibroblasts, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.